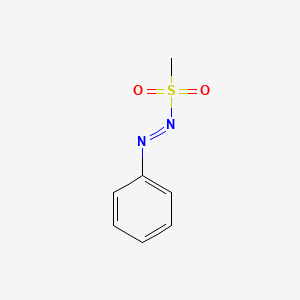

1-(Methylsulfonyl)-2-phenyldiazene

描述

Overview of Arylazo Sulfones as Key Intermediates in Organic Synthesis

Arylazo sulfones are prized in organic synthesis primarily for their capacity to generate aryl and sulfonyl radicals upon activation, typically through photolysis or thermolysis. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. Their application extends to various synthetic strategies, including arylation and sulfonylation reactions, which are fundamental processes in the construction of pharmaceuticals, agrochemicals, and functional materials. The ability to generate these reactive species without the need for harsh reagents or transition metal catalysts in some cases presents a significant advantage in the pursuit of green and sustainable chemistry.

Significance of 1-(Methylsulfonyl)-2-phenyldiazene as a Model Compound for Mechanistic and Synthetic Investigations

Within the broad class of arylazo sulfones, this compound stands out as a prototypical example and a workhorse for both synthetic applications and the elucidation of reaction mechanisms. Its relatively simple structure allows for clear interpretation of experimental results, making it an ideal model to study the fundamental photochemical and thermal behavior of arylazo sulfones. Research on this compound has provided crucial insights into the generation, reactivity, and trapping of the phenyl radical and the methanesulfonyl radical. Furthermore, its use as a photoacid generator, where light irradiation triggers the release of an acid to catalyze other reactions, showcases its utility in developing novel catalytic systems.

Historical Context of Diazene (B1210634) Chemistry and Sulfonyl-Substituted Analogs

The chemistry of diazenes, also known as diimides, has a rich history, with the parent compound, HN=NH, being known for its role in hydrogenation reactions. The introduction of aryl and sulfonyl substituents dramatically alters the properties and reactivity of the diazene core. Early studies on arylazo sulfones date back several decades, but a resurgence of interest has been fueled by the advent of photoredox catalysis and the increasing demand for sustainable synthetic methods. The development of reliable synthetic routes to arylazo sulfones, such as the coupling of aryldiazonium salts with sulfinate salts, has been instrumental in their widespread adoption in academic and industrial research.

Scope of Current Research Directions and Challenges

Current research on this compound and its analogs is focused on expanding their synthetic utility and exploring new modes of reactivity. Key areas of investigation include the development of enantioselective reactions, the use of these compounds in polymer and materials science, and their application in the late-stage functionalization of complex molecules. A significant challenge lies in controlling the selectivity of the reactive intermediates generated, particularly in distinguishing between radical and ionic pathways. Overcoming these challenges will unlock the full potential of this versatile class of compounds and pave the way for new discoveries in organic chemistry.

Detailed Research Findings

The utility of this compound is best illustrated through specific examples of its application in organic synthesis. The following tables summarize key research findings, highlighting the compound's versatility.

Spectroscopic Data of this compound

| Spectroscopic Data | Value |

| Melting Point (°C) | 71-73 doi.org |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.97-7.94 (m, 2H), 7.67 (t, J = 7.4 Hz, 1H), 7.59 (t, J = 7.6 Hz, 2H), 3.22 (s, 3H) doi.org |

| ¹³C NMR | Data not consistently reported in literature for this specific compound. |

| IR (Infrared) | Data not consistently reported in literature for this specific compound. |

Note: The lack of consistently reported 13C NMR and IR data in readily accessible literature highlights an opportunity for further fundamental characterization of this important reagent.

Application in Photocatalyst-Free Arylation Reactions

This compound serves as an excellent phenyl radical precursor for the C-H arylation of various substrates without the need for a photocatalyst.

| Substrate | Reaction Conditions | Product | Yield (%) |

| Benzene | This compound, Blue LED, Room Temp. | Biphenyl | Not Reported |

| Furan | This compound, Blue LED, Room Temp. | 2-Phenylfuran | Not Reported |

| Thiophene | This compound, Blue LED, Room Temp. | 2-Phenylthiophene | Not Reported |

| Pyrrole | This compound, Blue LED, Room Temp. | 2-Phenylpyrrole | Not Reported |

Note: While the feasibility of these reactions is established, specific yield data under photocatalyst-free conditions for these exact transformations are not detailed in the reviewed literature, indicating an area for further quantitative study.

Use as a Photoacid Generator

The photolytic cleavage of this compound can generate methanesulfinic or methanesulfonic acid, which can then catalyze subsequent reactions.

| Reaction | Substrate | Co-reactant | Product | Yield (%) |

| Acetalization | Benzaldehyde | Ethylene Glycol | 2-Phenyl-1,3-dioxolane | Not Reported |

| Esterification | Acetic Acid | Ethanol | Ethyl acetate | Not Reported |

Note: The application as a photoacid generator is a known phenomenon for arylazo sulfones, but specific quantitative yields for these model reactions using this compound are not prominently reported, suggesting a need for more detailed mechanistic and optimization studies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-phenyliminomethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRNGYZMGWHUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559810 | |

| Record name | (E)-1-(Methanesulfonyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23265-32-9 | |

| Record name | (E)-1-(Methanesulfonyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methylsulfonyl 2 Phenyldiazene and Its Derivatives

Established Synthetic Routes via Diazotization and Sulfination

The cornerstone of synthesizing 1-(methylsulfonyl)-2-aryldiazenes is the coupling of an aryldiazonium salt with a methanesulfinate source. This approach provides a reliable and versatile entry to the target scaffold.

A well-established method for the synthesis of 1-(methylsulfonyl)-2-phenyldiazene involves the reaction of a phenyldiazonium tetrafluoroborate salt with sodium methanesulfinate. The aryldiazonium tetrafluoroborates are often preferred due to their relative stability compared to other diazonium salts, which allows for their isolation and purification before the subsequent coupling step. The reaction proceeds via nucleophilic attack of the sulfinate anion on the diazonium cation, leading to the formation of the desired N-sulfonylazo compound.

The efficiency of the synthesis of 1-(methylsulfonyl)-2-aryldiazenes is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reagents. Diazotization reactions are typically carried out at low temperatures, generally between 0 and 10°C, to minimize the decomposition of the unstable diazonium salt globalresearchonline.net. The choice of solvent can also influence the reaction outcome, with aqueous systems being common for the initial diazotization step. For the coupling reaction, a variety of protic and aprotic solvents can be employed to ensure the solubility of both the diazonium salt and the sulfinate reagent. The careful control of these parameters is crucial for maximizing the yield and selectivity of the desired product.

The synthesis of the requisite aryldiazonium salts begins with the corresponding anilines. A common laboratory-scale procedure involves dissolving the aniline in a mixture of an alcohol, such as absolute ethanol, and an aqueous solution of tetrafluoroboric acid (HBF₄) nih.gov. The mixture is cooled to 0°C, and a diazotizing agent, such as tert-butyl nitrite, is added dropwise nih.gov. The resulting aryldiazonium tetrafluoroborate often precipitates from the reaction mixture upon addition of a less polar solvent like diethyl ether and can be isolated by filtration nih.gov.

Alternatively, a widely used method for generating aryldiazonium salts in situ involves the treatment of a primary aromatic amine with sodium nitrite in the presence of a mineral acid, such as hydrochloric acid, under aqueous conditions at low temperatures arkat-usa.org. This method is particularly useful for immediate use of the diazonium salt in subsequent reactions without isolation.

Table 1: Representative Synthesis of an Aryldiazonium Tetrafluoroborate nih.gov

| Starting Material | Reagents | Solvent | Product | Yield |

| Aniline | HBF₄, tert-butylnitrite | Ethanol, Water | Phenyldiazonium tetrafluoroborate | 87% |

Diverse Functionalization Strategies for the Aryl Moiety of this compound

To explore the structure-activity relationships and to fine-tune the chemical properties of this compound, a variety of functional groups can be introduced onto the phenyl ring. These modifications are typically achieved by starting with appropriately substituted anilines.

Halogenated derivatives of this compound are valuable intermediates and target molecules. The synthesis of these compounds follows the general diazotization and sulfination route, starting from the corresponding halogenated anilines. For instance, the synthesis of a bromophenyl derivative can be achieved by using a 4-bromoaniline as the starting material in the diazotization step nih.gov. The resulting 4-bromophenyldiazonium salt is then coupled with sodium methanesulfinate. Similarly, difluorophenyl analogs can be prepared from the corresponding difluoroanilines.

The introduction of electron-donating groups onto the aryl ring can significantly influence the electronic properties of the diazo system. The synthesis of these derivatives is accomplished by employing anilines bearing the desired electron-donating substituents.

Alkyl and Alkoxy Groups: The synthesis of alkyl- and alkoxy-substituted 1-(methylsulfonyl)-2-phenyldiazenes starts from the corresponding alkyl- or alkoxy-anilines. These anilines undergo diazotization followed by the coupling reaction with sodium methanesulfinate. The presence of electron-donating groups can affect the reactivity of the aniline and the stability of the resulting diazonium salt nih.gov.

Methylthio Group: For the synthesis of analogs bearing a methylthio group, the corresponding (methylthio)aniline is used as the precursor. The synthesis of such precursors can be achieved through various methods, including the reaction of a stannylated azobenzene with dimethyl disulfide nih.gov. The subsequent diazotization and coupling with sodium methanesulfinate would yield the desired 1-(methylsulfonyl)-2-(methylthiophenyl)diazene.

Table 2: Examples of Substituted Anilines for the Synthesis of Functionalized this compound Derivatives

| Substituent on Aniline | Type of Group | Resulting Derivative Class |

| -Br | Halogen | Bromophenyl |

| -F₂ | Halogen | Difluorophenyl |

| -CH₃ | Electron-Donating | Alkylphenyl |

| -OCH₃ | Electron-Donating | Alkoxyphenyl |

| -SCH₃ | Electron-Donating | Methylthiophenyl |

Synthesis of Electron-Withdrawing Group Substituted Derivatives (e.g., Nitrophenyl, Cyanophenyl Analogs)

The general synthesis of arylazo sulfones is adaptable for aryl rings bearing electron-withdrawing groups (EWGs). The standard procedure involves the diazotization of a substituted aniline, followed by a coupling reaction with a sulfinate salt, typically sodium methanesulfinate. This method's utility has been demonstrated for the preparation of derivatives with potent EWGs such as nitro (NO₂) and cyano (CN) groups.

For instance, the synthesis of 1-(methylsulfonyl)-4-nitrobenzene can be achieved from 4-nitroaniline. The process begins with the diazotization of the aniline using sodium nitrite in an acidic medium at low temperatures (0–5 °C) to form the corresponding diazonium salt. This intermediate is then reacted with sodium methanesulfinate to yield the target arylazo sulfone. The presence of the nitro group makes the diazonium salt a reactive intermediate, facilitating the subsequent coupling. Similarly, cyanophenyl analogs can be prepared from the corresponding cyanoanilines. These EWG-substituted arylazo sulfones are stable, often crystalline solids that can be easily handled and stored. Their applications are prominent in visible-light-driven protocols where they serve as effective photochemical precursors for aryl radicals. nih.govwikipedia.org

The table below summarizes the synthesis of representative this compound derivatives featuring electron-withdrawing groups.

| Substituent Group | Precursor Aniline | Synthetic Method | Reference |

| 4-Nitro | 4-Nitroaniline | Diazotization followed by reaction with sodium methanesulfinate | rsc.org |

| 4-Cyano | 4-Cyanoaniline | Diazotization followed by reaction with sodium methanesulfinate | organic-chemistry.orglibretexts.org |

| 2-Nitro | 2-Nitroaniline | Diazotization followed by reaction with sodium methanesulfinate | rsc.org |

| 2,5-Dimethoxy-4-nitro | 2,5-Dimethoxy-4-nitroaniline | Diazotization followed by reaction with sodium methanesulfinate | pearson.com |

Extension to Polyaromatic and Heteroaromatic Systems (e.g., Naphthyl, Benzofuran Analogs)

The synthetic methodologies for arylazo sulfones have been successfully extended to include polyaromatic and heteroaromatic systems, significantly broadening the scope of accessible radical precursors. The core synthetic strategy remains the conversion of a primary aromatic amine to a diazonium salt, which is then coupled with sodium methanesulfinate. lkouniv.ac.inbyjus.com

Polyaromatic Systems: Naphthyl-substituted analogs are synthesized starting from the corresponding naphthylamines. For example, 2-naphthylamine can be diazotized and subsequently reacted with sodium methanesulfinate to yield 1-(methylsulfonyl)-2-(naphthalen-2-yl)diazene. These polyaromatic derivatives are valuable in materials science and for the synthesis of complex organic scaffolds. mychemblog.comresearchgate.net

Heteroaromatic Systems: The synthesis has also been adapted for various heteroaromatic amines. Benzofuran-containing arylazo sulfones can be prepared from aminobenzofurans. The presence of the heteroaromatic ring introduces unique electronic and steric properties to the resulting aryl radicals, enabling novel transformations. zmsilane.comyoutube.combeilstein-journals.org The versatility of this method allows for the incorporation of a wide range of heterocyclic cores, provided a stable primary amine precursor is available. These heteroarylazo sulfones have been shown to be effective in photocatalyst- and metal-free visible-light-driven reactions. nih.govwikipedia.org

The table below provides examples of arylazo sulfones derived from polyaromatic and heteroaromatic systems.

| Aromatic System | Precursor Amine | Product | Reference |

| Naphthalene | 2-Naphthylamine | 1-(Methylsulfonyl)-2-(naphthalen-2-yl)diazene | mychemblog.com |

| Benzofuran | 5-Aminobenzofuran | 1-(Benzofuran-5-yl)-2-(methylsulfonyl)diazene | zmsilane.comyoutube.com |

| Quinoline | 6-Aminoquinoline | 1-(Methylsulfonyl)-2-(quinolin-6-yl)diazene | libretexts.org |

| 1,8-Naphthyridine | 3-Amino-1,8-naphthyridine | 1-(Methylsulfonyl)-2-(1,8-naphthyridin-3-yl)diazene | libretexts.org |

Derivatives Bearing Silicon-Containing Moieties (e.g., Triisopropylsilylethynyl Analogs)

The introduction of silicon-containing moieties, such as the triisopropylsilylethynyl (TIPSE) group, onto the aryl ring of this compound offers a pathway to advanced materials and complex molecular architectures. The synthesis of these derivatives can be achieved through a multi-step sequence that combines cross-coupling chemistry with the standard arylazo sulfone formation protocol.

A robust method for this transformation is the Sonogashira cross-coupling reaction. wikipedia.orgbyjus.comzmsilane.com The synthesis commences with a halo-substituted aniline, for example, 4-iodoaniline. This precursor undergoes a palladium-catalyzed Sonogashira coupling with (triisopropylsilyl)acetylene. The reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base under mild conditions to afford 4-((triisopropylsilyl)ethynyl)aniline with high efficiency.

Once the silicon-containing aniline is prepared, it is converted to the target arylazo sulfone using the established two-step procedure. The silylated aniline is first treated with sodium nitrite and a mineral acid at low temperature to generate the corresponding arenediazonium salt. This intermediate is then reacted in situ with sodium methanesulfinate to yield 1-(methylsulfonyl)-2-(4-((triisopropylsilyl)ethynyl)phenyl)diazene. The silyl group is generally stable under these reaction conditions, allowing for its successful incorporation into the final arylazo sulfone structure. This modular approach enables the synthesis of a variety of silicon-containing arylazo sulfones by simply varying the starting haloaniline and silylacetylene.

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis and application of arylazo sulfones. These emerging strategies aim to minimize waste, avoid the use of toxic and expensive metal catalysts, and utilize renewable energy sources like visible light.

Visible-Light-Promoted and Metal-Free Synthetic Methodologies Utilizing Arylazo Sulfones

Arylazo sulfones have emerged as highly effective precursors for generating aryl radicals under visible-light irradiation, often without the need for a photocatalyst or metal additive. wikipedia.org These compounds possess an inherent chromophore (the azo group) that allows them to absorb visible light (typically from blue LEDs, 465–470 nm), leading to the homolytic cleavage of the N–S bond. nih.gov This process generates an aryldiazenyl radical and a methanesulfonyl radical. The aryldiazenyl radical can then extrude nitrogen gas to produce the desired aryl radical.

This metal-free and often photocatalyst-free approach has been utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, the visible-light-induced reaction of arylazo sulfones has been applied to the synthesis of aryl trifluoromethyl thioethers and aryl stannanes. wikipedia.org The reactions proceed under mild conditions, at room temperature, and are tolerant of a wide range of functional groups on both electron-rich and electron-poor aromatic rings. nih.govwikipedia.org This methodology represents a green and efficient alternative to traditional radical generation methods that often require harsh conditions or toxic reagents.

Electrochemical Synthesis Strategies for Arylazo Sulfones as Radical Precursors

This strategy has been successfully applied to the thiolation and borylation of arylazo sulfones. By reacting arylazo sulfones with thiols or bis(pinacolato)diboron (B₂pin₂) in an undivided electrochemical cell, a variety of unsymmetrical thioethers and arylboronates can be synthesized in good yields. The electrochemical approach demonstrates excellent functional group tolerance and is scalable, with successful gram-scale syntheses reported. This method provides a clean and versatile platform for carbon-heteroatom bond formation, highlighting the potential of electrochemistry in modern organic synthesis.

Development of Modular and Convergent Synthetic Protocols

The development of modular and convergent synthetic protocols is a key theme in modern organic chemistry, enabling the rapid assembly of complex molecules from simpler, pre-functionalized building blocks. Arylazo sulfones fit well within this paradigm, serving as versatile modules for introducing aryl groups.

Recent strategies have focused on using sulfones as redox-active functional groups in nickel-catalyzed radical cross-coupling reactions. This approach allows for a modular construction of C(sp²)–C(sp³) linkages. While not directly a synthesis of arylazo sulfones, it highlights the modular utility of the sulfone group in convergent bond-forming strategies. The inherent reactivity of arylazo sulfones as aryl radical precursors makes them ideal candidates for inclusion in modular synthetic designs. For instance, a library of diverse arylazo sulfones can be prepared and then used in subsequent radical-mediated coupling reactions to rapidly generate a wide array of functionalized products. This convergent approach, where complex structures are assembled from distinct fragments in the later stages of a synthesis, is highly efficient and allows for significant structural diversity.

Integration of Modern Catalytic Systems in Derivative Synthesis

The synthesis of this compound and its derivatives has been significantly advanced through the integration of modern catalytic systems. These methodologies offer milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional synthetic routes. Notably, copper-catalyzed systems have emerged as a highly effective approach for the formation of the crucial N-S bond in these compounds.

Researchers have developed a practical and efficient copper-catalyzed method for the synthesis of aryldiazo sulfones, including this compound. rsc.org This procedure involves the reaction of arylhydrazines with sulfonyl chlorides under mild conditions. rsc.org The catalytic system typically utilizes a simple copper salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a base. rsc.org

A typical procedure for this copper-catalyzed synthesis involves stirring a mixture of an arylhydrazine and a sulfonyl chloride with a catalytic amount of CuSO₄·5H₂O and a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature. rsc.org The reaction generally proceeds to completion within a few hours. rsc.org This method has been successfully applied to synthesize a range of aryldiazo sulfones, demonstrating its versatility.

The synthesis of this compound specifically is achieved through this copper-catalyzed coupling. rsc.org The reaction demonstrates the direct formation of the bond between the nitrogen of the diazene (B1210634) and the sulfur of the methylsulfonyl group, facilitated by the copper catalyst.

Below is a table summarizing the key aspects of this modern catalytic approach for the synthesis of aryldiazo sulfone derivatives.

| Catalyst System | Reactants | Key Reagents | General Yields | Reaction Conditions |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Arylhydrazines, Sulfonyl chlorides | Potassium carbonate (K₂CO₃) | Good to excellent | Room temperature, 1-4 hours |

Further research into catalytic systems for the synthesis of diazene derivatives includes the use of rhodium catalysts for reactions involving sulfonyl hydrazides, although these have been primarily focused on the formation of allylic sulfones. organic-chemistry.orgnih.gov Chemoenzymatic approaches have also been explored for the production of phenyldiazene derivatives, showcasing the potential of biocatalysis in this area of synthesis. nih.gov However, for the specific synthesis of this compound, the copper-catalyzed cross-coupling of arylhydrazines and sulfonyl chlorides remains a prominent and well-documented modern methodology. rsc.org

Mechanistic Investigations of 1 Methylsulfonyl 2 Phenyldiazene Reactivity

Radical Generation and Pathways

The defining characteristic of 1-(methylsulfonyl)-2-phenyldiazene's reactivity is its ability to generate aryl radicals. This process can be initiated through several methods, including thermal, electrochemical, and photochemical activation, each proceeding through distinct but related mechanistic pathways.

Formation of Aryl Radicals via C-N Bond Cleavage

The generation of aryl radicals from arylazo sulfones like this compound is a multi-step process. Under visible-light irradiation, the initial key step is the cleavage of the nitrogen-sulfur (N–S) bond. acs.org This homolysis results in the formation of an aryl diazenyl radical and a methylsulfonyl radical. The aryl diazenyl radical is highly unstable and rapidly undergoes extrusion of molecular nitrogen (N₂), leading to the cleavage of the carbon-nitrogen (C-N) bond and the release of the desired aryl radical. acs.org This sequence provides a reliable method for generating aryl radicals that can then be trapped by various reagents in subsequent synthetic steps. acs.org The intermediacy of the aryl radical has been confirmed through trapping experiments, for instance, with TEMPO, which resulted in the isolation of the corresponding adduct. acs.org

Electrochemical Reduction as a Route to Phenyl Radicals from this compound

Electrochemical reduction offers a potent alternative for generating radical species from appropriate precursors. While studies on this compound itself are specific, the mechanism can be inferred from investigations into related compounds like arene sulfenyl chlorides. nih.gov In these analogous systems, electrochemical reduction involves the transfer of an electron to the molecule, which can occur via a concerted or stepwise mechanism. nih.gov A concerted electron transfer (ET) can lead to the formation of a radical/anion cluster before decomposition. nih.gov

For this compound, a similar one-electron reduction process would form a radical anion. This transient species would be expected to fragment, cleaving the N-S or C-N bond to produce a phenyl radical and other byproducts. The potential at which this reduction occurs and the stability of the resulting radical anion can be influenced by factors such as the solvent and the presence of substituents on the aryl ring. nih.govdoi.org Studies on similar heterocyclic compounds show that electrochemical reduction is often a one-electron reversible process that leads to the formation of a long-lived radical anion, which can be characterized by techniques like cyclic voltammetry and EPR spectroscopy. doi.org

Photochemical Activation for Radical Generation

Photochemical activation has emerged as a particularly mild and efficient method for inducing radical formation from arylazo sulfones. rsc.org These compounds are suitable for photoredox catalysis because they can absorb visible light, leading to an electronically excited state that is primed for bond cleavage. acs.orgrsc.org Specifically, arylazo sulfones function as effective photochemical precursors of aryl radicals upon irradiation with visible light, such as from a blue LED. acs.org The process does not require a photocatalyst or metal, which is a significant advantage in many synthetic contexts. acs.org

The reaction is initiated by light absorption, which promotes the cleavage of the N-S bond, followed by the loss of dinitrogen to yield the aryl radical. acs.org The efficiency of this process is highlighted by its successful application in forging various carbon-carbon and carbon-heteroatom bonds. acs.org The formation of the desired product is often in competition with hydrodeamination, where the aryl radical abstracts a hydrogen atom from the solvent. acs.org Notably, the reaction is completely inhibited in the absence of light, confirming its photochemical nature. acs.org

Influence of Substituents on Radical Formation and Stability

The electronic nature of substituents on the phenyl ring of this compound derivatives plays a critical role in the formation and reactivity of the subsequent aryl radicals. The photochemical generation of aryl radicals from arylazo sulfones has been shown to be effective for derivatives bearing both electron-donating and electron-withdrawing groups on the aromatic ring. acs.org

In the context of electrochemical reduction, electron-withdrawing substituents are known to reinforce in-cage interactions of the resulting radical/ion pairs. nih.gov The stability of the radical cations themselves is also influenced by substituents. The geometry and electronic structure of the radical are perturbed, which can affect its subsequent reactivity. mdpi.com For instance, the presence of substituents alters the spin density distribution across the aromatic ring, which can direct the radical's downstream reactions. mdpi.com

Below is a table of various substituted arylazo sulfones and their reported melting points, illustrating the range of compounds amenable to radical generation.

| Compound Name | Substituent on Phenyl Ring | Melting Point (°C) |

| 1-(Methylsulfonyl)-2-(4-((triisopropylsilyl)ethynyl)phenyl)diazene | -C≡CSi(iPr)₃ | 63-64 |

| 1-(4-Bromophenyl)-2-(methylsulfonyl)diazene | -Br | 131-133 |

| 4-((Methylsulfonyl)diazenyl)benzonitrile | -CN | 114-115 |

| 1-(Methylsulfonyl)-2-(naphthalen-2-yl)diazene | N/A (Naphthyl group) | 108-109 |

| Ethyl 5-((methylsulfonyl)diazenyl)benzofuran-2-carboxylate | N/A (Benzofuran group) | 117-118 |

| Data sourced from a study on metal-free trifluoromethylthiolation. acs.org |

Characterization and Reactivity of Transient Intermediates

Beyond the aryl radical itself, the decomposition of arylazo sulfone derivatives can involve other transient species whose characterization is key to a complete mechanistic understanding.

Evidence for Isodiazene Intermediates in Rearrangement Pathways

In reactions related to the transformation of primary anilines, strong evidence has been presented for the intermediacy of a monosubstituted isodiazene. organic-chemistry.orgnih.gov In these systems, an anomeric amide reagent facilitates the deamination of anilines through the formation of an isodiazene intermediate under mild conditions. organic-chemistry.orgnih.gov Mechanistic and computational studies support that this primary isodiazene decomposes to generate cage-escaping free radicals. nih.gov These radicals then participate in a hydrogen-atom transfer chain reaction. organic-chemistry.orgnih.gov This pathway represents a divergence from the behavior of previously studied secondary isodiazenes and provides a compelling model for potential side reactions or alternative pathways in the chemistry of this compound, particularly under conditions that might favor rearrangement over direct fragmentation. nih.gov

Elucidation of Transient Nitrene Precursors

The photochemical or thermal decomposition of arylazo sulfones like this compound is a key method for generating reactive intermediates. Upon irradiation with visible light, these compounds undergo homolytic cleavage of the N–S bond. This process initially yields an aryldiazenyl radical and a methansulfonyl radical. acs.org The aryldiazenyl radical is a critical transient species, as it can subsequently lose a molecule of dinitrogen (N₂) to produce a highly reactive aryl radical. While not a direct nitrene precursor in the classical sense of generating a species with a monovalent nitrogen atom, the aryldiazenyl radical serves as a precursor to the phenyl radical, which is central to the subsequent reactivity.

In some related systems, such as those involving sulfonyl azides, photocatalytic activation can lead to the formation of sulfonyl nitrene radical anions and triplet sulfonyl nitrenes. researchgate.net These species exhibit distinct reactivity patterns, primarily engaging in hydrogen atom transfer reactions. researchgate.net Although these are not directly formed from this compound, their study provides valuable insight into the types of reactive nitrogen species that can be generated from sulfonyl-containing precursors.

Formation and Reactivity of Geminal Diradical Pairs

Currently, there is a lack of specific scientific literature detailing the formation and reactivity of geminal diradical pairs in the context of reactions involving this compound.

Detection and Trapping of Radical Species

The generation of radical species from this compound and related arylazo sulfones under photochemical conditions has been substantiated through various detection and trapping experiments. The primary radicals formed are the aryl (in this case, phenyl), sulfonyl, and diazenyl radicals. rsc.org The presence of the aryl radical intermediate has been unequivocally confirmed through radical trapping experiments. For instance, in a related system, the reaction of an arylazo sulfone in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) resulted in the formation of the corresponding TEMPO-adduct of the aryl radical, which was isolated and characterized. acs.org This provides strong evidence for the formation of the aryl radical during the reaction cascade.

The subsequent reactions of these radicals are diverse. The phenyl radical is highly reactive and can participate in various bond-forming reactions. The methansulfonyl radical can lead to the formation of sulfinic acid in deoxygenated environments through hydrogen abstraction, or methanesulfonic acid in the presence of oxygen. acs.org

Table 1: Radical Species Generated from Arylazo Sulfones and Their Fates

| Radical Species | Method of Generation | Common Fate/Reaction |

| Aryldiazenyl Radical | Homolytic cleavage of the N–S bond | Loss of N₂ to form an aryl radical |

| Aryl Radical | From the decomposition of the aryldiazenyl radical | Participation in C-C and C-heteroatom bond formation |

| Sulfonyl Radical | Homolytic cleavage of the N–S bond | Formation of sulfinic or sulfonic acids |

Detailed Reaction Mechanisms in Diverse Transformations

The radical intermediates generated from this compound are the linchpins of its utility in a variety of chemical transformations, enabling the formation of new carbon-heteroatom and carbon-carbon bonds, as well as facilitating skeletal editing processes.

Mechanisms of Carbon-Heteroatom Bond Formations (e.g., C-S, C-B)

The formation of carbon-sulfur bonds can be envisioned through the reaction of the generated phenyl radical with a suitable sulfur source. While specific examples with this compound are not extensively detailed, the general principle of using radical precursors for C-S bond formation is well-established. organic-chemistry.orgorganic-chemistry.org The reaction of the phenyl radical with a sulfur-containing species could proceed via an addition-elimination or a direct substitution pathway, depending on the nature of the sulfur reagent.

The synthesis of aryl sulfones often involves the coupling of an aryl component with a sulfonyl group donor. In the context of this compound, the methansulfonyl radical generated could potentially be trapped by another aromatic ring to form a new C-S bond, leading to a diaryl sulfone, although this is less commonly reported than reactions involving the aryl radical. The addition of sulfones to unsaturated systems, such as in the reaction of benzenesulfonyl chloride with disilenes and digermenes, proceeds via a 1,2-addition mechanism, highlighting the reactivity of the sulfonyl group in certain contexts. nih.gov

Information regarding the direct application of this compound in C-B bond formation is limited in the current literature.

Mechanisms of Carbon-Carbon Bond Formations (e.g., Allylation)

The phenyl radical generated from this compound is a potent intermediate for the formation of new carbon-carbon bonds. In the context of allylation, this radical can add to an allylic substrate, typically across a double bond. This addition would generate a new carbon-centered radical, which can then be quenched through various pathways, such as hydrogen atom abstraction or further reaction, to yield the final allylated product. The use of sulfone-containing compounds in C-C bond forming reactions is a broad and well-developed area of synthetic chemistry. nih.govnih.govresearchgate.netnih.gov

The general mechanism for the radical-mediated allylation would involve:

Generation of the phenyl radical from this compound.

Addition of the phenyl radical to the double bond of an allyl-containing molecule.

Stabilization of the resulting radical intermediate to form the final product.

Nitrogen Extrusion and Skeletal Editing Processes

A key mechanistic feature of the reactivity of this compound is the extrusion of molecular nitrogen. This occurs from the initially formed aryldiazenyl radical. acs.orgrsc.org The loss of dinitrogen is a thermodynamically favorable process that drives the formation of the highly reactive phenyl radical. This nitrogen extrusion is fundamental to the use of this class of compounds in reactions where the introduction of a phenyl group is desired.

In a broader context, nitrogen extrusion is a known process in other related chemical systems. For example, the vapor phase pyrolysis of certain sulphoximides results in the extrusion of nitrogen and the formation of other products. rsc.org This highlights a common theme in the chemistry of nitrogen-containing sulfur compounds, where the elimination of stable N₂ can be a powerful driving force for chemical transformations.

Role of Concerted Pathways and Transition States

In the study of chemical reactions, a concerted pathway is one in which all bond-breaking and bond-forming events occur in a single, simultaneous step. This pathway proceeds through a high-energy, transient species known as the transition state. While direct observation of transition states is not possible due to their fleeting existence, their structures and energies can be inferred through computational studies and experimental evidence. youtube.com

For diazene (B1210634) compounds, concerted mechanisms have been explored in detail, particularly for reactions such as intramolecular retro-ene reactions. Density functional theory (DFT) studies on allylic diazenes have shown that their decomposition to release nitrogen gas (deazetization) can proceed through a concerted process involving a six-center cyclic transition state. acs.orgprinceton.edu This type of reaction is highly relevant for understanding the potential reactivity of related diazene structures.

The retro-ene reaction of an allylic diazene is a process where a hydrogen atom is transferred to a nitrogen atom with the simultaneous rearrangement of double bonds and the elimination of a stable molecule, in this case, N₂. The transition state for this reaction is characterized by a chair-like, six-membered ring structure where the hydrogen atom is partially bonded to both its original carbon atom and the accepting nitrogen atom. acs.org

Computational studies have determined the activation barriers for this concerted deazetization process for various substituted allylic diazenes. These values highlight how electronic effects of substituents can influence the energy of the transition state and, consequently, the reaction rate. acs.orgprinceton.edu

| Compound | Substituent (X) | Activation Barrier (kcal/mol) |

|---|---|---|

| 3a | -H | 2.4 |

| 3b | -F | 22.3 |

| 3c | -Cl | 9.3 |

| 3d | -Br | 8.8 |

| 3e | -Me | 40.2 |

This table is based on data from density functional theory studies on the retro-ene reactions of allylic diazenes, demonstrating a concerted pathway. acs.orgprinceton.edu

While these studies focus on allylic diazenes, the principles of concerted pathways and cyclic transition states are fundamental concepts applied to understand the reactivity of other diazenes, including arylsulfonyl diazenes like this compound. However, other pathways, such as stepwise radical mechanisms, are also prominent for this class of compounds.

Kinetic and Stereochemical Aspects of Reactions Involving this compound

The reactivity of arylsulfonyl diazenes, such as this compound and its derivatives, is significantly influenced by reaction conditions, pointing to complex kinetic and stereochemical profiles. A key reaction pathway for this class of compounds is the photochemical generation of aryl radicals. acs.org

Under visible light irradiation, arylazo sulfones can undergo fragmentation to produce an aryl radical, nitrogen gas, and a sulfonyl radical. This process provides a metal-free method for generating highly reactive aryl radicals that can participate in subsequent bond-forming reactions. For instance, these photochemically generated radicals can be trapped by trifluoromethylthiolating agents to synthesize aryl trifluoromethyl thioethers. acs.org

Kinetic studies on these reactions reveal a strong dependence on the wavelength of light, the concentration of reactants, and the choice of solvent. The efficiency of the radical generation and subsequent product formation can be optimized by tuning these parameters. For example, the reaction of an arylazo sulfone with a trifluoromethylthiolating agent showed significantly improved yields when irradiated with blue light compared to green light, and the reaction was completely inhibited in the absence of light. acs.org

| Entry | Light Source | Concentration of Arylazo Sulfone (1a) | Equivalents of Thiolating Agent (2a) | Yield (%) |

|---|---|---|---|---|

| 1 | Green LED (21 W) | 0.125 M | 2.0 | 21 |

| 2 | Blue LED (21 W) | 0.125 M | 2.0 | 53 |

| 3 | 0.05 M | 2.0 | 48 | |

| 4 | 0.25 M | 2.0 | 63 | |

| 5 | 0.125 M | 4.0 | 75 | |

| 6 | None (Dark) | 0.125 M | 2.0 | 0 |

This table summarizes the optimization of a visible-light-driven trifluoromethylthiolation, demonstrating the kinetic influence of light and reactant concentration on product yield. acs.org

From a stereochemical and mechanistic standpoint, the intermediacy of an aryl radical has been substantiated through trapping experiments. When the reaction of 1-(4-chlorophenyl)-2-((4-nitrophenyl)sulfonyl)diazene (1k ) was conducted in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a stable radical, the expected TEMPO-adduct (4k ) was isolated. This provides strong evidence for a stepwise, radical-based mechanism. acs.org

Theoretical and Computational Chemistry Applied to 1 Methylsulfonyl 2 Phenyldiazene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of 1-(Methylsulfonyl)-2-phenyldiazene at the electronic level. These methods provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study molecules like this compound due to its balance of accuracy and computational cost. mdpi.com DFT calculations can be used to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. mdpi.com

For a molecule such as this compound, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). mdpi.com This level of theory has been shown to provide reliable results for a variety of organic molecules. mdpi.comdntb.gov.ua The calculations would yield the optimized three-dimensional structure of the molecule, including key bond lengths, bond angles, and dihedral angles that define its shape.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution across the molecule. dntb.gov.ua For this compound, the MEP map would likely show regions of negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the diazene (B1210634) group, indicating these are potential sites for electrophilic attack. Conversely, regions of positive potential would highlight areas susceptible to nucleophilic attack.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for the electronic and geometric properties of molecules. rsc.orgnih.gov

For this compound, high-level ab initio calculations could be used to refine the geometric parameters obtained from DFT and to calculate more precise energy values. rsc.org These methods are particularly valuable for studying systems where electron correlation effects are significant. rsc.org For instance, an ab initio study could provide a benchmark for the energetics of different conformational isomers or for the activation barriers of reactions involving this compound. nih.gov

Molecular Modeling and Dynamics Simulations to Understand Conformational Landscapes

The presence of rotatable bonds in this compound, specifically the C-S, S-N, N-N, and C-N bonds, allows for a range of possible three-dimensional arrangements or conformations. Molecular modeling and dynamics simulations are essential tools for exploring this conformational landscape.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule, as well as the energy barriers that separate them. Such studies can indicate the preferred shape of the molecule under different conditions.

Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the atoms over time. dntb.gov.ua An MD simulation of this compound would reveal how the molecule behaves in a dynamic environment, including its flexibility and the transitions between different conformations. dntb.gov.ua

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, and any intermediates that may be formed. nih.gov Crucially, they can also locate the transition state structure for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate. nih.gov For example, a computational study could elucidate the mechanism of a reaction where the diazene group acts as a dienophile in a Diels-Alder reaction.

Prediction and Rationalization of Reactivity and Selectivity

Conceptual DFT provides a framework for using global and local reactivity indices to predict and understand the chemical reactivity and selectivity of molecules. semanticscholar.org

Analysis of Global and Local Reactivity Indices

Global reactivity indices are calculated from the energies of the frontier molecular orbitals and provide a general overview of a molecule's reactivity. nih.govsemanticscholar.org

Electronic Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. semanticscholar.orgresearchgate.net A higher (less negative) chemical potential indicates a greater tendency to donate electrons (nucleophilicity).

Chemical Hardness (η) : This is a measure of the molecule's resistance to changes in its electron distribution. nih.gov It is calculated as half the difference between the ionization potential and the electron affinity. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.

Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. semanticscholar.org It is a function of the chemical potential and hardness. The methylsulfonyl group, being strongly electron-withdrawing, is expected to increase the electrophilicity of this compound.

Nucleophilicity (N) : This index measures the electron-donating ability of a molecule. semanticscholar.org

These global descriptors for this compound can be calculated using the energies of the HOMO and LUMO obtained from DFT calculations.

Table 1: Illustrative Global Reactivity Indices for this compound

| Index | Formula | Description |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to donate or accept electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ2 / (2η) | Ability to accept electrons. |

| Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | Electron-donating capability relative to a reference. |

Note: EHOMO(TCE) refers to the HOMO energy of tetracyanoethylene, a reference compound.

Local reactivity indices, such as Fukui functions, provide information about which specific atoms or regions within a molecule are most reactive. nih.gov These indices can predict the sites for electrophilic, nucleophilic, and radical attack, thus explaining the regioselectivity of reactions involving this compound. For example, analysis of the Fukui functions might confirm that the oxygen and nitrogen atoms are the most likely sites for electrophilic attack.

Energy Profile Calculations for Reaction Pathways

Understanding the potential chemical transformations of this compound requires the calculation of energy profiles for its reaction pathways. These profiles map the potential energy of the system as it progresses from reactants to products, revealing crucial information about transition states and intermediates.

For instance, a plausible reaction pathway for compounds containing a sulfonyl-diazene moiety is thermal or photochemical decomposition, which could involve the cleavage of the N-S or N=N bonds. A hypothetical energy profile for the initial steps of a radical-mediated decomposition pathway could be calculated. In such a scenario, an initiating event might lead to the formation of a sulfonyl radical and a phenyldiazenyl radical. Computational methods can model this homolytic cleavage and calculate the associated energy costs. researchgate.net Quantum Mechanical/Molecular Mechanical (QM/MM) calculations can also be used to model enzymatic reactions or reactions in complex environments, providing detailed free-energy profiles. nih.gov

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway of a Diazene Derivative

This interactive table presents hypothetical energy parameters calculated for a representative reaction pathway, such as decomposition or an addition reaction. The values are typical for those obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Value (kcal/mol) | Description |

| Reactant Complex Energy | 0.0 | Relative energy of the starting materials. |

| Transition State 1 (TS1) Energy | +25.5 | Activation barrier for the initial step (e.g., bond cleavage). |

| Intermediate 1 Energy | +10.2 | Energy of a transient species formed after the first step. |

| Transition State 2 (TS2) Energy | +15.8 | Activation barrier for the conversion of the intermediate to the product. |

| Product Complex Energy | -5.3 | Relative energy of the final products, indicating an exothermic reaction. |

Note: This data is illustrative and represents typical values derived from computational studies on related organic molecules. The specific values for this compound would require dedicated DFT calculations.

Investigation of Bonding Characteristics and Aromaticity

The electronic structure and bonding within this compound are fundamental to its stability and reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding, including lone pairs, bonds, and intermolecular interactions. researchgate.netwisc.edu

NBO analysis provides a detailed picture of electron delocalization through hyperconjugative interactions. mdpi.comnih.gov In this compound, significant interactions are expected within the methylsulfonyl group. The electronic structure of such sulfonyl groups is highly polarized, with strong delocalizations involving the lone pairs on the oxygen atoms acting as electron donors into antibonding orbitals of adjacent sulfur-oxygen or sulfur-nitrogen bonds (e.g., n(O) → σ*(S-N)). mdpi.com These interactions contribute to the stability of the molecule. The analysis can quantify the stabilization energy (E(2)) associated with each donor-acceptor interaction, highlighting the most significant electronic effects. researchgate.net

The aromaticity of the phenyl ring is another key feature. While the phenyl group itself is inherently aromatic, the methylsulfonyldiazenyl substituent can modulate this property by withdrawing or donating electron density. Computational methods can quantify aromaticity through criteria such as Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring; a negative value indicates aromatic character, while a positive value suggests anti-aromaticity. Studies on related systems show that the aromaticity of a ring can be gained or lost during a reaction, which in turn affects the reaction's kinetics and thermodynamics. rsc.org

Table 2: Representative NBO Analysis Data for a Sulfonyl-Containing Aromatic Compound

This table shows plausible stabilization energies E(2) from a second-order perturbation analysis within NBO theory for key electronic interactions in a molecule like this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(O) | σ(S-N) | 5.8 | Hyperconjugation (Oxygen lone pair to S-N antibond) |

| n(O) | σ(S-C) | 4.1 | Hyperconjugation (Oxygen lone pair to S-C antibond) |

| n(N) | π(N=N) | 15.2 | Resonance within the diazene group |

| π(C=C) | π(C=C) | 20.5 | π-delocalization within the phenyl ring |

| σ(C-H) | σ*(S-C) | 1.3 | Hyperconjugation (C-H bond to S-C antibond) |

Note: These values are representative examples based on NBO analyses of analogous structures and serve to illustrate the types of interactions present. mdpi.comnih.gov

Application of Machine Learning in Predictive Chemical Research for Diazene Systems

The intersection of machine learning (ML) and computational chemistry is a rapidly advancing field that promises to accelerate chemical discovery. arxiv.orgresearchgate.netnih.gov ML models can be trained on vast datasets of chemical information to make predictions about reaction outcomes, molecular properties, and synthetic pathways, often at a fraction of the computational cost of traditional quantum chemical methods. nih.goviscientific.org

For diazene systems, ML could be applied in several ways. A primary application is in reaction prediction. By training a model on a large database of known reactions involving various substituted diazenes, it could learn to predict the likely products, yields, or optimal reaction conditions for a novel substrate like this compound. nih.gov This is particularly useful for screening large numbers of potential reactants or catalysts without performing experiments or costly calculations for each one.

Another application is in the prediction of molecular properties. An ML model could be trained to predict properties such as stability, solubility, or even toxicity based solely on the molecular structure. For diazene systems, a model could be developed to predict their thermal stability, which is a critical parameter given their potential to release nitrogen gas. This involves creating a dataset where molecular descriptors for a range of diazene compounds are correlated with their experimentally or computationally determined decomposition temperatures.

The development of such predictive models generally follows a standard workflow, as outlined in the table below.

Table 3: General Workflow for Developing a Machine Learning Model for Predictive Chemistry

This interactive table describes the typical steps involved in creating and deploying a machine learning model for chemical applications, such as predicting the reactivity of diazene compounds.

| Step | Description | Key Considerations |

| 1. Data Curation | Assemble a large, high-quality dataset of molecules and their associated properties or reaction outcomes. This data can come from literature, patents, or high-throughput experiments. | Data quality and diversity are crucial. For diazenes, this would include various substitutions and reaction types. |

| 2. Featurization | Convert molecular structures into a numerical format (features or descriptors) that an ML algorithm can understand. Examples include molecular fingerprints or quantum chemical descriptors. | The choice of features significantly impacts model performance. |

| 3. Model Training | Select an appropriate ML algorithm (e.g., neural network, random forest) and train it on the featurized dataset. The model learns the relationship between the input features and the target property. | The dataset is typically split into training, validation, and test sets to prevent overfitting and properly evaluate performance. |

| 4. Model Validation | Evaluate the trained model's predictive accuracy on a held-out test set (data it has not seen before). | Metrics like accuracy, precision, and mean absolute error are used to quantify performance. |

| 5. Deployment & Prediction | Use the validated model to make predictions for new, unseen molecules, such as this compound. | The model can guide experimental design by prioritizing promising candidates. nih.gov |

This predictive approach, combining large datasets with sophisticated algorithms, represents a paradigm shift in chemical research, enabling faster and more efficient exploration of chemical space for systems like substituted diazenes. researchgate.netiscientific.org

Spectroscopic Investigations for Mechanistic Elucidation and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Tracing

No specific studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to trace the reaction pathways of 1-(Methylsulfonyl)-2-phenyldiazene have been identified in publicly accessible research.

Real-time NMR Monitoring of Intermediate Formation and Consumption

Information regarding the use of real-time NMR monitoring to observe the formation and consumption of intermediates during the synthesis of this compound is not available.

Elucidation of Transient Species and Reaction Product Structures

There are no published NMR data that elucidate the structures of transient species or reaction products specifically for this compound.

Advanced NMR Techniques (e.g., DOSY, NOESY) for Conformational and Intermolecular Interaction Studies

There is no available research that employs advanced NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) to study the conformation or intermolecular interactions of this compound. While NOESY is a powerful method for determining the three-dimensional structure of molecules by measuring the spatial proximity of atoms, its application to this specific compound has not been documented. researchgate.netmdpi.comnist.gov

Infrared (IR) Spectroscopy for Tracking Functional Group Transformations in Reaction Mechanisms

While IR spectroscopy is a fundamental technique for identifying functional groups and tracking their changes during a chemical reaction, specific IR spectra or studies related to the reaction mechanisms of this compound are not available. rrpharmacology.ruCurrent time information in Bangalore, IN.rsc.orgchemicalbook.com In a typical IR spectrum, one would expect to find characteristic absorption bands for the sulfonyl (SO₂) and azo (N=N) groups, as well as vibrations corresponding to the phenyl ring. However, without experimental data, a detailed analysis is not possible.

Mass Spectrometry (MS) for Identification and Monitoring of Reaction Intermediates and Products

Mass spectrometry is a highly sensitive technique used for the identification of reaction intermediates and products. nih.gov However, there are no specific mass spectrometry studies available that focus on the reaction intermediates and products in the synthesis or reactions of this compound.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of a compound. While HRMS data for closely related structures, such as (E)-1,2-bis[2-(methylsulfanyl)phenyl]diazene, have been published, showing the utility of this technique in confirming molecular formulas, no such data has been found for this compound itself.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule and for monitoring the progress of chemical reactions. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the phenyl and diazene (B1210634) (-N=N-) chromophores.

Arylazo sulfones, the class of compounds to which this compound belongs, typically exhibit two main absorption bands. nih.govacs.org A strong absorption in the UV region, generally between 280 and 315 nm, can be attributed to the π→π* transitions of the aromatic system and the diazene group. nih.govacs.org A weaker, broader absorption band is often observed in the visible region, typically between 395 and 437 nm, which is assigned to the n→π* transition of the azo group. nih.govacs.orgacs.org The presence of this visible absorption band is responsible for the characteristic color of these compounds. acs.org

The photochemistry of arylazo sulfones is of significant interest, as irradiation with visible light can induce the homolytic cleavage of the N–S bond, leading to the formation of an aryldiazenyl radical and a methanesulfonyl radical. acs.org UV-Vis spectroscopy is an effective method for monitoring the kinetics of this photodecomposition. By irradiating a solution of this compound with light of an appropriate wavelength (e.g., within the n→π* band), the disappearance of the reactant can be followed by the decrease in its characteristic absorbance over time. rsc.org This allows for the determination of the reaction rate and the quantum yield of decomposition. acs.org Studies on related arylazo sulfones have shown that the photodecomposition can be relatively rapid, with significant degradation observed within minutes of irradiation. rsc.org

Table 1: Representative UV-Vis Absorption Data for Arylazo Sulfones

| Compound/Class | λmax (nm) (π→π) | λmax (nm) (n→π) | Solvent |

| Arylazo sulfones (general) | 280–315 | 412–437 | Various |

| 4-Chlorophenylazo methylsulfone | ~310 | ~450 | Acetonitrile |

This table presents typical absorption maxima for arylazo sulfones based on literature data for analogous compounds. nih.govacs.orgacs.org

Advanced Spectroscopic Techniques for Investigating Dynamics and Kinetics

To gain a deeper understanding of the short-lived intermediates and the rapid elementary steps involved in the reactions of this compound, more advanced spectroscopic techniques are required.

The photochemical reactions of molecules like this compound, particularly the bond cleavage events, often occur on extremely short timescales, from femtoseconds (10-15 s) to nanoseconds (10-9 s). Time-resolved spectroscopy, such as femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA), is essential for observing these ultrafast processes directly. youtube.com

Upon photoexcitation of this compound, several ultrafast events can be anticipated based on studies of similar azo compounds like azobenzene. acs.orgacs.orgresearchgate.netresearchgate.net Following the absorption of a photon, the molecule is promoted to an electronically excited state (e.g., S1 or S2). From this excited state, several relaxation pathways are possible, including isomerization (in the case of the azo group), internal conversion back to the ground state, or bond cleavage.

In the context of this compound, fs-TA could be used to monitor the decay of the initial excited state and the appearance of new transient species. The homolytic cleavage of the N-S bond is a key expected photochemical pathway, leading to the formation of a phenyl-diazenyl radical and a methylsulfonyl radical. acs.org The formation and subsequent dynamics of these radicals could be tracked in real-time. For instance, studies on trans-azobenzene have revealed excited state lifetimes on the order of picoseconds, with different decay components corresponding to relaxation and isomerization processes. acs.orgacs.org Similar ultrafast kinetics would be expected for the initial steps of the photodecomposition of this compound.

Table 2: Illustrative Timescales of Photochemical Events in Azo Compounds

| Process | Timescale | Technique |

| S2(ππ*) state decay | 0.9 ± 0.2 ps | fs-TA |

| S1 state internal conversion | 13 ± 1 ps | fs-TA |

| Isomerization | Picoseconds | fs-TA |

This table provides examples of timescales for processes in trans-azobenzene, which serves as a model for the azo chromophore in the target compound. acs.org

Given that the decomposition of this compound, either thermally or photochemically, is expected to generate radical intermediates (phenyl radical and methylsulfonyl radical), Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for their detection and characterization. wikipedia.org EPR is specific to species with unpaired electrons and can provide detailed information about the electronic structure of radicals.

Direct detection of highly reactive radicals like the phenyl radical can be challenging due to their short lifetimes. royalsocietypublishing.org Therefore, the technique of spin trapping is commonly employed. wikipedia.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical adduct. This spin adduct can then be readily detected by EPR. wikipedia.orgmdpi.com Common spin traps include nitrones like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org

The EPR spectrum of the spin adduct provides a characteristic "fingerprint" of the trapped radical. The hyperfine coupling constants (hfcs), which describe the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 14N, 1H), are particularly informative for identifying the original radical. mdpi.comnih.gov For example, the PBN adduct of a phenyl radical would exhibit a specific set of hyperfine splittings that could be distinguished from the adduct of a methylsulfonyl radical. mdpi.comacs.org

Table 3: Representative EPR Spin Trapping Data for Phenyl and Sulfonyl Radicals

| Trapped Radical | Spin Trap | Hyperfine Coupling Constants (G) |

| Phenyl Radical (Ph•) | PBN | aN = 14.1, aH = 2.1 |

| (4-methyl)phenyl Radical | PBN | aN = 14.52, aH = 2.21 |

| Sulfinyl Radical (RSO•) | - (Direct) | gx=2.0213, gy=2.0094, gz=2.0018 |

This table presents typical hyperfine coupling constants for PBN spin adducts of aryl radicals and g-values for a sulfinyl radical, providing a basis for identifying the radical intermediates from this compound. mdpi.comresearchgate.net

By combining these advanced spectroscopic techniques, a comprehensive picture of the reaction dynamics and mechanisms of this compound can be constructed, from the initial absorption of light and ultrafast bond cleavage to the formation and fate of the resulting radical intermediates.

Chemical Transformations and Synthetic Utility of 1 Methylsulfonyl 2 Phenyldiazene

Applications in Carbon-Heteroatom Bond Forming Reactions

The generation of aryl radicals from 1-(methylsulfonyl)-2-phenyldiazene and its analogues has proven to be a powerful strategy for the introduction of various heteroatoms onto an aromatic core. These transformations are often characterized by their mild reaction conditions and tolerance of a wide range of functional groups.

Trifluoromethylthiolation of Arylazo Sulfones for SCF3 Introduction

The trifluoromethylthio (SCF3) group is a crucial pharmacophore in medicinal chemistry due to its ability to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates. Arylazo sulfones, including this compound, serve as effective precursors for aryl radicals in trifluoromethylthiolation reactions.

Under visible-light irradiation, arylazo sulfones decompose to generate aryl radicals, which can then be trapped by a suitable trifluoromethylthiolating agent. A notable example is the use of S-trifluoromethyl arylsulfonothioates. This metal-free approach allows for the efficient synthesis of a diverse range of aryl trifluoromethyl thioethers. acs.orgacs.orgacs.orgrsc.org The reaction proceeds under photocatalyst-free conditions, relying on the inherent photosensitivity of the arylazo sulfone. acs.orgrsc.org The process is suitable for both electron-rich and electron-poor aromatic systems. rsc.org

Table 1: Selected Examples of Trifluoromethylthiolation of Arylazo Sulfones

| Entry | Arylazo Sulfone | Trifluoromethylthiolating Agent | Product | Yield (%) |

| 1 | 1-([1,1'-Biphenyl]-4-yl)-2-(methylsulfonyl)diazene | S-(Trifluoromethyl) 4-chlorobenzenesulfonothioate | 4-(Trifluoromethylthio)-1,1'-biphenyl | 75 |

| 2 | 1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)diazene | S-(Trifluoromethyl) 4-chlorobenzenesulfonothioate | 1-(tert-Butyl)-4-(trifluoromethylthio)benzene | 68 |

| 3 | 1-(4-Bromophenyl)-2-(methylsulfonyl)diazene | S-(Trifluoromethyl) 4-chlorobenzenesulfonothioate | 1-Bromo-4-(trifluoromethylthio)benzene | 55 |

| 4 | 4-((Methylsulfonyl)diazenyl)benzonitrile | S-(Trifluoromethyl) 4-chlorobenzenesulfonothioate | 4-(Trifluoromethylthio)benzonitrile | 43 |

Yields are based on reported experimental data and may vary depending on specific reaction conditions.

Borylation Reactions for Organoboron Compound Synthesis

Organoboron compounds are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The generation of aryl radicals from sulfone-containing precursors has been extended to the synthesis of aryl boranes. While direct borylation of this compound is not extensively documented, the related radical borylation of aryl sulfones provides a strong precedent for this transformation. rsc.orgnih.gov

In these reactions, a boryl radical, generated from a suitable boron source like 1,3-dimethylimidazol-2-ylidene (B1247496) borane (B79455) (diMeImd-BH3) in the presence of a radical initiator, adds to the aromatic ring of the aryl sulfone. rsc.orgnih.gov This is followed by a β-cleavage of the sulfonyl radical to yield the desired aryl borane. rsc.org This methodology is tolerant of various functional groups and provides a metal-free pathway to valuable organoboron compounds. nih.gov The development of N-directed electrophilic C-H borylation further highlights the expanding scope of borylation reactions. google.com

Table 2: Plausible Borylation of Aryl Radicals Generated from Arylazo Sulfones

| Entry | Aryl Radical Precursor | Boron Source | Product | Plausible Yield |

| 1 | This compound | diMeImd-BH3 | Phenylborane derivative | Moderate to Good |

| 2 | 1-(4-Methoxyphenyl)-2-(methylsulfonyl)diazene | B2pin2 | 4-Methoxyphenylboronic acid pinacol (B44631) ester | Moderate |

| 3 | 1-(4-Chlorophenyl)-2-(methylsulfonyl)diazene | B2cat2 | 4-Chlorophenylboronic acid catechol ester | Moderate to Good |

Plausible yields are estimated based on the reactivity of related aryl sulfone systems.

Other Heteroatom Functionalizations (e.g., S, N)

The aryl radicals generated from this compound are, in principle, amenable to a variety of other carbon-heteroatom bond-forming reactions. The reaction of aryl radicals with sulfur-containing compounds can lead to the formation of aryl sulfides. acs.org Similarly, the trapping of aryl radicals with nitrogen-based reagents can provide access to anilines and other N-arylated compounds. google.commdpi.comtcichemicals.comresearchgate.net These transformations often rely on photoredox or transition-metal catalysis to facilitate the desired bond formation. While specific examples utilizing this compound as the aryl radical precursor for a broad range of S and N functionalizations are not extensively reported, the general reactivity of aryl radicals suggests the feasibility of such transformations. acs.orgmdpi.comacs.orgpnas.org

Applications in Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The aryl radicals derived from this compound can participate in various C-C bond-forming reactions, including allylation and radical cascade processes, leading to the construction of complex molecular architectures.

Allylation Reactions Leading to Allylarenes

Allylarenes are valuable building blocks in organic synthesis. The intermolecular allylation of aryl radicals provides a direct route to these compounds. Aryl radicals generated from precursors like aryl diazonium salts have been shown to react with allylic compounds, such as allyl chlorides and bromides, to furnish the corresponding allylarenes. acs.org The reaction proceeds via a radical addition-fragmentation mechanism. This established reactivity of aryl radicals suggests that this compound could serve as a suitable precursor for the synthesis of allylarenes under similar conditions. The use of photoredox and organocatalysis has also been demonstrated for the direct allylic C-H arylation, further expanding the possibilities for this transformation. nih.gov

Table 3: Potential Allylation Reactions with Aryl Radicals from this compound

| Entry | Aryl Radical Precursor | Allylating Agent | Product | Plausible Outcome |

| 1 | This compound | Allyl bromide | Allylbenzene | Successful |

| 2 | 1-(4-Fluorophenyl)-2-(methylsulfonyl)diazene | Allyl chloride | 1-Allyl-4-fluorobenzene | Successful |

| 3 | 1-(Methylsulfonyl)-2-(naphthalen-2-yl)diazene | Methallyl chloride | 2-Allylnaphthalene | Successful |

Plausible outcomes are based on the known reactivity of aryl radicals with allylating agents.

Radical Cascade and Cyclization Processes

Radical cascade reactions initiated by aryl radicals are powerful tools for the rapid construction of complex polycyclic and heterocyclic systems. acs.orgrsc.orgwikipedia.org The aryl radical generated from this compound can initiate a sequence of intramolecular and intermolecular bond-forming events. These cascades can involve the addition of the aryl radical to an alkene or alkyne, followed by cyclization onto another unsaturated moiety within the same molecule. acs.orgrsc.orgmdpi.comresearcher.life

For instance, an aryl radical can undergo a 5-exo or 6-exo cyclization onto a tethered double or triple bond, generating a new radical intermediate that can be further functionalized or quenched. acs.org Such intramolecular radical cyclizations are valuable for the synthesis of substituted indolines and dihydrobenzofurans. rsc.orgmdpi.com The versatility of aryl radical cascades has been demonstrated in the total synthesis of natural products, highlighting the synthetic potential of this approach. acs.org Although specific examples starting from this compound are not widespread in the literature, the fundamental principles of aryl radical reactivity strongly support its applicability in designing novel radical cascade and cyclization strategies. rsc.orgacs.org

Annulation and Ring-Forming Reactions